molecular formula C9H12ClNO B1478089 (2,3-dihydro-1H-indol-3-yl)methanol hydrochloride CAS No. 1803610-26-5

(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride

Cat. No.: B1478089
CAS No.: 1803610-26-5
M. Wt: 185.65 g/mol
InChI Key: NRRQVCXYRFUTJK-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dihydro-1H-indol-3-yl)methanol hydrochloride typically involves the reduction of indole derivatives. One common method is the reduction of 2-oxindole using boron hydrides . Another approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions to form the indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is unique due to its specific structure, which allows it to interact with melatonin receptors and exhibit neuroprotective properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,3-dihydro-1H-indol-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-4,7,10-11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQVCXYRFUTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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(2,3-dihydro-1H-indol-3-yl)methanol hydrochloride

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